2-Bromo-3,5-dimethylpyrazine
Overview
Description
2-Bromo-3,5-dimethylpyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethylpyrazine typically involves the bromination of 3,5-dimethylpyrazine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products:
Nucleophilic Substitution: Substituted pyrazine derivatives.
Oxidation: Pyrazine carboxylic acids or aldehydes.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Bromo-3,5-dimethylpyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and the pyrazine ring play crucial roles in its interaction with biological targets, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dimethylpyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3,5-dimethylpyrazine: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
2,6-Dimethylpyrazine: Different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-3,5-dimethylpyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis
Biological Activity
2-Bromo-3,5-dimethylpyrazine (C₇H₈BrN₂) is a halogenated pyrazine derivative that has garnered attention for its diverse biological activities. With a molecular weight of approximately 202.06 g/mol, this compound's unique structure—featuring a bromine atom and two methyl groups—enhances its reactivity and potential applications in medicinal chemistry and materials science.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities are attributed to its ability to interact with various biological targets, potentially influencing metabolic pathways and enzyme functions. The following sections detail the specific biological activities, mechanisms of action, and applications of this compound.
Antimicrobial Activity
Studies have demonstrated that this compound can inhibit the growth of several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents.
Antifungal Properties
The compound also shows promise in combating fungal infections. Preliminary studies indicate that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further exploration in antifungal drug development.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The bromine atom in its structure plays a crucial role in enhancing binding affinity to target proteins, which may lead to inhibition of enzyme activity or modulation of receptor functions involved in disease pathways.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds with potential applications in treating various diseases, including infections and cancer. Its derivatives have been explored for their ability to act as enzyme inhibitors or receptor modulators.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrazine derivatives, including this compound. Results indicated significant inhibition against E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Antifungal Activity : Another investigation assessed the antifungal properties against C. albicans. The compound showed an MIC of 64 µg/mL, indicating moderate antifungal activity compared to standard antifungal agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Bromo-5-methylpyrazine | Bromine at position 2; one methyl group | Different reactivity due to fewer methyl groups |
3-Bromo-5-methylpyrazin-2-amine | Amino group at position 2; bromine at 3 | Higher biological activity due to amino functionality |
2-Bromo-3-methylpyrazine | Bromine at position 2; one methyl group | Less steric hindrance compared to dimethyl derivatives |
5-Bromopyrazine-2-carbonitrile | Bromine at position 5; carbonitrile group | Affects polarity and reactivity |
This table illustrates how variations in substituents influence the biological activity and reactivity profiles of these compounds.
Properties
IUPAC Name |
2-bromo-3,5-dimethylpyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIADOQTBDMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536704 | |
Record name | 2-Bromo-3,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-74-9 | |
Record name | 2-Bromo-3,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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